tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate
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Overview
Description
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic intermediate with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is not well-documented. its unique spirocyclic structure suggests that it may interact with biological targets in a specific manner. The presence of both oxygen and nitrogen atoms within the ring system could allow for hydrogen bonding and other interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with a similar structure but different ring size and nitrogen positioning.
tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: Contains additional oxygen atoms within the ring system.
Uniqueness
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure provides distinct chemical and physical properties that can be leveraged in various research applications .
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 2-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-9-8-15(11-18-15)14(10-16)6-4-5-7-14/h4-11H2,1-3H3 |
InChI Key |
ZFYQZESWDKQADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCCC3 |
Origin of Product |
United States |
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